1-(Difluoromethoxy)-4-isopropylbenzene
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Overview
Description
1-(Difluoromethoxy)-4-(1-methylethyl)benzene is an organic compound with a unique structure that includes a difluoromethoxy group and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-4-(1-methylethyl)benzene typically involves the introduction of the difluoromethoxy group and the isopropyl group onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-(1-methylethyl)phenol, is reacted with a difluoromethylating agent under basic conditions. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1-(Difluoromethoxy)-4-(1-methylethyl)benzene may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-4-(1-methylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-4-(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-(1-methylethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
1-(Methoxy)-4-(1-methylethyl)benzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(Difluoromethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-(Difluoromethoxy)-4-(1-methylethyl)benzene is unique due to the presence of both the difluoromethoxy and isopropyl groups, which can impart distinct chemical and physical properties. The difluoromethoxy group can enhance the compound’s metabolic stability and lipophilicity, while the isopropyl group can influence its steric and electronic properties.
Properties
Molecular Formula |
C10H12F2O |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2O/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3 |
InChI Key |
URVNFGYEQREYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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